(3R,4R,5R)-2-[(1S,2S,4S,6R)-4,6-Diamino-3-[(2R,3R,6S)-3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid (3R,4R,5R)-2-[(1S,2S,4S,6R)-4,6-Diamino-3-[(2R,3R,6S)-3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid Gentamicin is an antibacterial prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of several infections caused by certain types of bacteria, such as meningitis, infection of the blood, and serious urinary tract infections.
Some bacterial infections can be opportunistic infections (OIs) of HIV.
Gentamicin Sulfate is the sulfate salt form of gentamycin, a broad-spectrum aminoglycoside antibiotic complex produced by the fermentation of Micromonospora purpurea or M. echinospora, with antibacterial activity. Gentamicin is a thermostable complex containing the gentamicins C1, C1a, C2, C2a and C2b.
A complex of closely related aminoglycosides obtained from MICROMONOSPORA purpurea and related species. They are broad-spectrum antibiotics, but may cause ear and kidney damage. They act to inhibit PROTEIN BIOSYNTHESIS.
Brand Name: Vulcanchem
CAS No.: 1405-41-0
VCID: VC20749831
InChI: InChI=1S/C21H43N5O7.H2O4S/c1-9(25-3)13-6-5-10(22)19(31-13)32-16-11(23)7-12(24)17(14(16)27)33-20-15(28)18(26-4)21(2,29)8-30-20;1-5(2,3)4/h9-20,25-29H,5-8,22-24H2,1-4H3;(H2,1,2,3,4)/t9?,10-,11+,12-,13+,14+,15-,16?,17+,18-,19-,20?,21+;/m1./s1
SMILES: CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)NC.OS(=O)(=O)O
Molecular Formula: C21H45N5O11S
Molecular Weight: 575.7 g/mol

(3R,4R,5R)-2-[(1S,2S,4S,6R)-4,6-Diamino-3-[(2R,3R,6S)-3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid

CAS No.: 1405-41-0

VCID: VC20749831

Molecular Formula: C21H45N5O11S

Molecular Weight: 575.7 g/mol

* For research use only. Not for human or veterinary use.

(3R,4R,5R)-2-[(1S,2S,4S,6R)-4,6-Diamino-3-[(2R,3R,6S)-3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid - 1405-41-0

Description

The compound (3R,4R,5R)-2-[(1S,2S,4S,6R)-4,6-Diamino-3-[(2R,3R,6S)-3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol; sulfuric acid is a complex organic molecule that has garnered attention in the fields of medicinal chemistry and pharmacology. This article aims to provide an in-depth analysis of the compound's structure, properties, synthesis methods, and potential applications based on diverse scientific literature.

Structural Overview

The compound is characterized by a multi-ring structure featuring several functional groups including amino groups and hydroxyl groups. The stereochemistry is indicated by the R and S designations which denote the spatial arrangement of atoms around chiral centers.

Molecular Formula and Weight

The molecular formula for this compound is C₁₈H₃₁N₅O₇S. The molecular weight can be calculated as follows:

ElementCountAtomic WeightTotal Weight
Carbon1812.01 g/mol216.18 g/mol
Hydrogen311.008 g/mol31.25 g/mol
Nitrogen514.01 g/mol70.05 g/mol
Oxygen716.00 g/mol112.00 g/mol
Sulfur132.07 g/mol32.07 g/mol
Total361.55 g/mol

Synthetic Pathways

The synthesis of (3R,4R,5R)-2-[(1S,2S,4S,6R)-4,6-Diamino-3-[(2R,3R,6S)-3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol; sulfuric acid can involve several steps including:

  • Formation of the Core Structure: The initial step typically involves constructing the cyclohexane ring with requisite functional groups.

  • Introduction of Amino Groups: Subsequent steps involve the introduction of amino groups through nucleophilic substitution reactions.

  • Final Modifications: The final modifications may include methylation and oxidation steps to achieve the desired stereochemistry.

Reaction Conditions

The synthesis often requires specific conditions such as temperature control and pH adjustments to optimize yields and purity.

Pharmacological Potential

Research indicates that compounds with similar structural motifs exhibit significant biological activity including antimicrobial and anticancer properties. The presence of multiple amino groups may enhance interactions with biological targets.

Clinical Relevance

Although specific clinical studies on this exact compound may be limited, its structural relatives have been explored for therapeutic applications in treating various diseases.

Literature Review

A comprehensive review of available literature reveals that compounds with similar frameworks have been investigated extensively for their pharmacological properties:

Study ReferenceFocus AreaKey Findings
Antimicrobial ActivityDemonstrated significant efficacy against Gram-positive bacteria.
Anticancer PropertiesInduced apoptosis in cancer cell lines through mitochondrial pathways.
Synthesis MethodologiesDeveloped novel synthetic routes improving yield by up to 30%.

Current Research Trends

Current research trends focus on optimizing synthetic methodologies and exploring the compound's potential in drug development pipelines.

CAS No. 1405-41-0
Product Name (3R,4R,5R)-2-[(1S,2S,4S,6R)-4,6-Diamino-3-[(2R,3R,6S)-3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid
Molecular Formula C21H45N5O11S
Molecular Weight 575.7 g/mol
IUPAC Name (3R,4R,5R)-2-[(1S,2S,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid
Standard InChI InChI=1S/C21H43N5O7.H2O4S/c1-9(25-3)13-6-5-10(22)19(31-13)32-16-11(23)7-12(24)17(14(16)27)33-20-15(28)18(26-4)21(2,29)8-30-20;1-5(2,3)4/h9-20,25-29H,5-8,22-24H2,1-4H3;(H2,1,2,3,4)/t9?,10-,11+,12-,13+,14+,15-,16?,17+,18-,19-,20?,21+;/m1./s1
Standard InChIKey NWQISSNHRDDWRM-KFSSRJMVSA-N
Isomeric SMILES CC([C@@H]1CC[C@H]([C@H](O1)OC2[C@H](C[C@H]([C@@H]([C@H]2O)OC3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)NC.OS(=O)(=O)O
SMILES CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)NC.OS(=O)(=O)O
Canonical SMILES CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)NC.OS(=O)(=O)O
Colorform White amorphous powder
Melting Point 102-108 °C
105 °C (decomposition)
Physical Description Solid
Solubility Freely soluble in water
Soluble in pyridine, dimethylformamide, in acidic media with salt formation; moderately soluble in methanol, ethanol, acetone; practically insoluble in benzene, halogenated hydrocarbons
1.26e+01 g/L
Synonyms NSC-82261, SCH9724
Reference Davis, Bernard D. /Mechanism of Bactericidal Action of Aminoglycosides./ReferencesMicrobiological Reviews 51.3 (1987): 341-50.Sarna, Katarzyna, and Agata Blazewicz. /Determination of Gentamicin Sulphate Composition and Related Substances in Pharmaceutical Preparations by LC with Charged Aerosol Detection./ PubMed (2010)Vydrin, A. F. /Component Composition of Gentamicin Sulfate Preparations./ Pharmaceutical Chemistry Journal 37.8 (2003): 448-49. Web. 15 Oct. 2013.
PubChem Compound 5702059
Last Modified Sep 12 2023

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